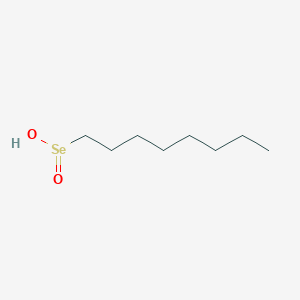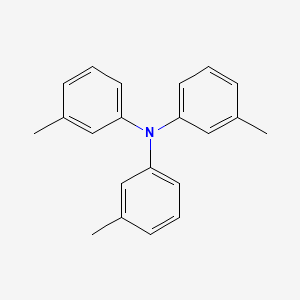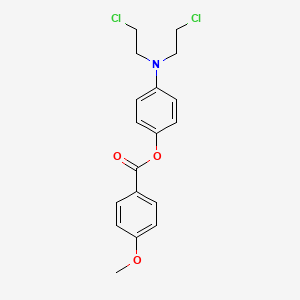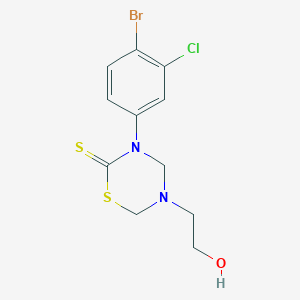
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-(2-hydroxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-(2-hydroxyethyl)- is a complex organic compound that belongs to the class of thiadiazines These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-(2-hydroxyethyl)- typically involves multi-step organic reactions. The starting materials often include substituted anilines, carbon disulfide, and other reagents that facilitate the formation of the thiadiazine ring. The reaction conditions may involve:
Temperature: Moderate to high temperatures to drive the reaction.
Catalysts: Acid or base catalysts to promote ring closure.
Solvents: Organic solvents such as ethanol or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The thiadiazine ring can be reduced under specific conditions.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of thiadiazines have shown potential as antimicrobial and antifungal agents. The presence of halogen atoms may enhance these properties.
Medicine
In medicine, compounds similar to 2H-1,3,5-Thiadiazine-2-thione have been investigated for their potential as therapeutic agents, particularly in the treatment of infections and inflammatory diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-(2-hydroxyethyl)- exerts its effects is likely related to its ability to interact with biological molecules. The halogen atoms and hydroxyethyl group may facilitate binding to enzymes or receptors, leading to various biological effects. The thiadiazine ring itself may also play a role in its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-phenyl-5-(2-hydroxyethyl)-
- 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-chlorophenyl)-5-(2-hydroxyethyl)-
Uniqueness
The presence of both bromine and chlorine atoms in 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-(2-hydroxyethyl)- makes it unique compared to other similar compounds. These halogen atoms may confer distinct reactivity and biological activity, setting it apart from other thiadiazine derivatives.
Eigenschaften
CAS-Nummer |
21494-86-0 |
|---|---|
Molekularformel |
C11H12BrClN2OS2 |
Molekulargewicht |
367.7 g/mol |
IUPAC-Name |
3-(4-bromo-3-chlorophenyl)-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C11H12BrClN2OS2/c12-9-2-1-8(5-10(9)13)15-6-14(3-4-16)7-18-11(15)17/h1-2,5,16H,3-4,6-7H2 |
InChI-Schlüssel |
AZQQYYNEHMCOEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1N(CSC(=S)N1C2=CC(=C(C=C2)Br)Cl)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol](/img/structure/B14716261.png)
![3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B14716264.png)

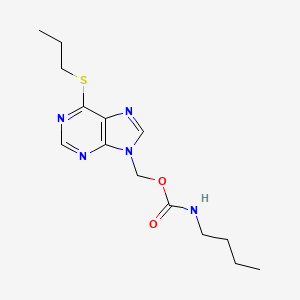
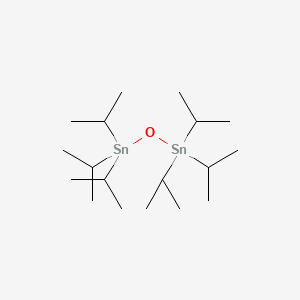
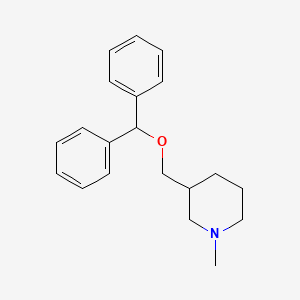
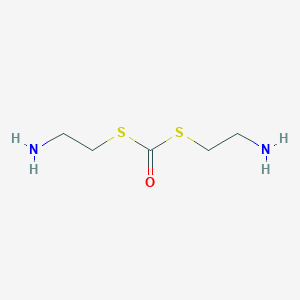
phosphanium chloride](/img/structure/B14716299.png)
